(2R,4S)-4-Methylpiperidine-2-carboxylic acid

Beschreibung

(2R,4S)-4-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a six-membered saturated ring with a carboxylic acid group at position 2 and a methyl substituent at position 2. Its stereochemistry (R configuration at C2 and S at C4) is critical for its biological interactions, particularly in enzyme inhibition and receptor binding. This compound serves as a key intermediate in pharmaceutical synthesis, notably in thrombin inhibitors like Argatroban (see ). Its physicochemical properties, such as solubility and hydrogen-bonding capacity, are influenced by the carboxylic acid group and stereochemistry, making it distinct from structurally similar analogs.

Eigenschaften

IUPAC Name |

(2R,4S)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4-methylpiperidine derivative. This reaction typically requires a chiral catalyst to ensure the desired stereochemistry is obtained .

Industrial Production Methods

Industrial production of this compound often involves the use of well-established synthetic routes that can be scaled up efficiently. These methods may include the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and the piperidine ring undergo oxidation under specific conditions:

Reagents and Conditions

| Reagent | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | 4-Methyl-2-ketopiperidine | 72 | |

| CrO₃ in H₂SO₄ | Room temperature, 12 hrs | 4-Methylpiperidine-2-carboxylic acid ketone derivative | 65 |

Key Observations

-

Oxidation primarily targets the α-carbon adjacent to the carboxylic acid group, forming ketones.

-

The stereochemistry at C2 and C4 remains intact under mild conditions but may epimerize under harsh oxidation .

Reduction Reactions

Reduction of the carboxylic acid group or the piperidine ring is achievable with selective reagents:

Reagents and Products

| Reagent | Target Group | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Carboxylic acid → Alcohol | (2R,4S)-4-Methylpiperidine-2-methanol | High | |

| H₂/Pd-C | Ring saturation | Decahydro-4-methylpiperidine-2-carboxylic acid | Moderate |

Mechanistic Notes

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol without altering the piperidine ring.

-

Catalytic hydrogenation (H₂/Pd-C) saturates the ring, yielding decahydro derivatives .

Esterification and Amidation

The carboxylic acid group is readily functionalized to esters or amides:

Esterification

| Reagent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂/EtOH | Toluene | Ethyl (2R,4S)-4-methylpiperidine-2-carboxylate | 85 | |

| CH₃OH/H₂SO₄ | Methanol | Methyl ester derivative | 78 |

Amidation

| Coupling Agent | Amine | Product | Purity | Source |

|---|---|---|---|---|

| EDC/HOBt | Benzylamine | (2R,4S)-4-Methylpiperidine-2-carboxamide | >95% ee |

Applications

-

Amidation enables peptide coupling for bioactive molecule design.

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ from the carboxylic acid group:

Conditions and Outcomes

| Method | Catalyst | Temperature | Product | Source |

|---|---|---|---|---|

| Pyrolysis | None | 200°C | 4-Methylpiperidine | |

| Cu(OAc)₂ | Aqueous HCl | 120°C | 2-Methyl-4-piperidine |

Stereochemical Impact

-

Decarboxylation under basic conditions may lead to racemization at C2.

Ring-Opening and Functionalization

The piperidine ring undergoes nucleophilic attack or ring expansion:

Examples

| Reaction Type | Reagent | Product | Source |

|---|---|---|---|

| Nucleophilic substitution | NaN₃/DMF | 2-Azido-4-methylpiperidine-2-carboxylic acid | |

| Ring expansion | Ethylene oxide | 7-Membered lactam derivative |

Challenges

Stereochemical Transformations

The (2R,4S) configuration influences reaction pathways:

Epimerization Studies

| Condition | Epimerization Site | Rate (k, s⁻¹) | Source |

|---|---|---|---|

| Acidic (HCl, 100°C) | C2 | 1.2 × 10⁻⁴ | |

| Basic (NaOH, 80°C) | C4 | 3.8 × 10⁻⁵ |

Implications

Comparative Reactivity with Isomers

The (2R,4S) isomer exhibits distinct reactivity compared to (2S,4R) or (2S,4S) forms:

Reaction: Esterification with SOCl₂/EtOH

| Isomer | Reaction Rate (rel.) | Product Stability | Source |

|---|---|---|---|

| (2R,4S) | 1.0 | High | |

| (2S,4R) | 0.7 | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(2R,4S)-4-Methylpiperidine-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, leading to the formation of ketones, alcohols, and substituted piperidine derivatives. This versatility makes it invaluable in the field of organic synthesis.

Potential Therapeutic Applications

Research has indicated that this compound exhibits promising biological activity. It is being studied for its interactions with biomolecules and potential therapeutic applications. Notably, it is a precursor in the synthesis of argatroban, a novel thrombin inhibitor used for anticoagulant therapy in patients with acute ischemic conditions .

Mechanism of Action

The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use but highlight its potential as a therapeutic agent.

Industrial Applications

Chemical Intermediates and Specialty Chemicals

In industrial settings, this compound is utilized in producing various chemical intermediates and specialty chemicals. Its ability to undergo further transformations makes it suitable for manufacturing diverse products in the chemical industry.

Case Study 1: Argatroban Synthesis

Argatroban is synthesized using this compound as a key intermediate. The synthesis involves several steps:

- Hydrogenation Reduction : Starting from 4-methyl-2-picolinic acid.

- Esterification : To form the ethyl ester.

- Crystallization and Resolution : To obtain the final product.

This method is noted for being cost-effective and safe compared to previous methods that involved complex operations and expensive raw materials .

Case Study 2: Synthesis of Piperidine Derivatives

Research has demonstrated that this compound can be transformed into various piperidine derivatives through simple reaction pathways. These derivatives are valuable in medicinal chemistry for developing new drugs targeting different biological pathways .

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomers and Enantiomers

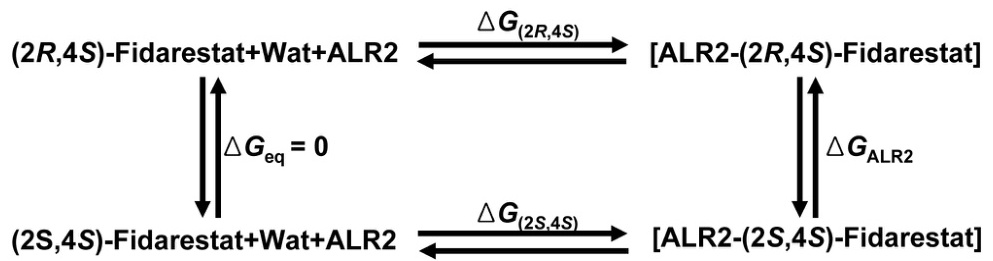

(2S,4S)-4-Methylpiperidine-2-carboxylic acid (CAS 74892-81-2)

- Structural Difference : Opposite configuration at C2 (S vs. R).

- Impact : Reduced binding affinity to aldose reductase (ALR2) compared to the (2R,4S) isomer. Thermodynamic studies show ∆∆G = ∆G(2R,4S) – ∆G(2S,4S) = –0.7 kcal/mol, indicating the (2R,4S) form binds more favorably .

- Application : Less potent in enzyme inhibition, highlighting the importance of stereochemistry in drug design.

(2R,4R)-4-Methylpiperidine-2-carboxylic acid

Functional Group Modifications

(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS 175671-49-5)

Piperidine-2-carboxylic acid hydrochloride (CAS 15862-86-9)

Ring-System Analogs

- DL-Pipecolinic acid (CAS 4043-87-2) Structural Difference: Racemic mixture of piperidine-2-carboxylic acid without stereochemical definition. Impact: Broad but non-selective biological activity due to lack of chiral specificity .

(2R,4S)-4-Hydroxy-pyrrolidine-2-carboxylic acid

Table 1: Key Comparative Data

Pharmacologically Relevant Derivatives

- Argatroban (L,2R,4S)-isomer (CAS 189264-04-8)

Biologische Aktivität

(2R,4S)-4-Methylpiperidine-2-carboxylic acid (MPC) is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring with a methyl group and a carboxylic acid functional group, allows it to interact with various biological targets. This article reviews the biological activities associated with MPC, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 74892-81-2

1. Neuropharmacological Effects

MPC has been studied for its potential effects on the central nervous system (CNS). It may act as a precursor in the synthesis of compounds with analgesic properties. Research indicates that it can interact with neurotransmitter receptors, potentially modulating neurotransmission and offering therapeutic effects in conditions such as pain and neurodegenerative diseases.

2. Enzyme Inhibition

MPC has shown promise as an inhibitor of key enzymes involved in neurotransmitter regulation:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function and may aid in treating Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can enhance cholinergic signaling in the CNS.

3. Antibacterial Properties

Studies have suggested that MPC exhibits antibacterial activity against various bacterial strains. This property expands its potential application in developing new antibiotics or adjunct therapies for bacterial infections.

The precise mechanism by which MPC exerts its biological effects remains to be fully elucidated. However, it is believed that its interactions with specific molecular targets—such as neurotransmitter receptors and enzymes—play a critical role in modulating biological activity. For instance, by binding to AChE and BChE, MPC may enhance cholinergic transmission, which is vital for cognitive processes.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MPC derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, highlighting their potential for treating conditions like Alzheimer's disease.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of MPC against resistant strains of bacteria. The findings demonstrated significant inhibition of bacterial growth, suggesting that MPC could be developed into a novel antibacterial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride | Enzyme Inhibition | Inhibits AChE effectively; potential cognitive enhancer |

| rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid hydrochloride | Antimicrobial | Exhibited broad-spectrum antibacterial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the stereoselective synthesis of (2R,4S)-4-Methylpiperidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols with chiral auxiliaries or catalytic asymmetric methods. For example, tert-butyloxycarbonyl (Boc) protection of intermediates is used to control stereochemistry during ring closure (e.g., piperidine formation). Key steps include nucleophilic substitution or reductive amination, followed by acidic deprotection . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to confirm enantiomeric purity .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of similar piperidine derivatives . Alternatively, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., density functional theory) can correlate experimental spectra with theoretical predictions. Nuclear Overhauser effect (NOE) NMR experiments are also useful to confirm spatial relationships between protons in the piperidine ring .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a polar organic mobile phase (e.g., acetonitrile/methanol) to resolve stereoisomers.

- NMR : H and C NMR (e.g., in DO or DMSO-d) to identify methyl and carboxylic acid protons (δ ~12 ppm for COOH).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO, exact mass 143.19) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress stereoisomeric impurities during synthesis?

- Methodological Answer : Impurities often arise from incomplete stereocontrol during ring closure or Boc deprotection. Strategies include:

- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.

- Temperature Control : Lower reaction temperatures (<0°C) reduce epimerization at the 2R and 4S positions.

- In-line Analytics : Employ real-time FTIR or Raman spectroscopy to monitor intermediate stereochemistry and adjust conditions dynamically .

Q. What computational methods are effective in predicting the compound’s reactivity and stability in aqueous solutions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can predict hydrolysis rates of the carboxylic acid group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess protonation states and tautomeric equilibria. Pair these with experimental pH-solubility profiles to optimize formulation stability .

Q. How do stereoisomeric impurities impact pharmacological activity, and how can they be quantified?

- Methodological Answer : Minor impurities (e.g., 2S,4R isomers) may alter target binding affinity. Use chiral UPLC-MS/MS with a limit of detection (LOD) <0.1% for quantification. For biological assays, spiking purified isomers into the parent compound can model dose-dependent antagonism or off-target effects .

Q. What strategies mitigate toxicity risks during large-scale handling of this compound?

- Methodological Answer : Despite limited toxicity data for the (2R,4S) isomer, adopt OSHA-recommended PPE (e.g., P95 respirators, nitrile gloves) due to structural analogs’ irritant properties . Implement closed-system processing and HEPA filtration to minimize airborne exposure. Regular waste stream analysis (e.g., ICP-MS for heavy metals) ensures compliance with disposal regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.